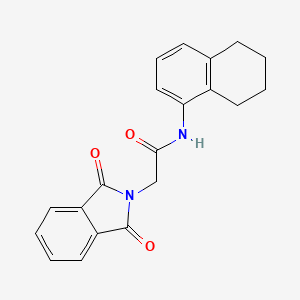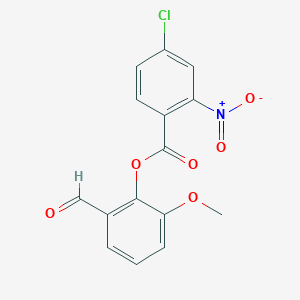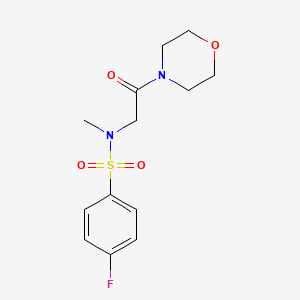
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to stimulate muscle growth and improve endurance.
作用機序
The mechanism of action of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of various metabolic processes such as lipid metabolism, glucose metabolism, and energy homeostasis. Activation of PPARδ by this compound leads to an increase in the expression of genes involved in these metabolic processes, resulting in improved endurance and muscle growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, resulting in increased fat burning and improved endurance. It has also been shown to increase the expression of genes involved in muscle growth, resulting in increased muscle mass and strength. Additionally, it has been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and other metabolic diseases.
実験室実験の利点と制限
One of the main advantages of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide for lab experiments is its ability to improve endurance and stimulate muscle growth. This makes it a useful tool for studying the mechanisms of these processes and for developing potential treatments for diseases such as obesity and diabetes. However, one limitation of this compound is its potential for off-target effects. As a selective androgen receptor modulator, it may have unintended effects on other receptors and pathways, making it important to carefully study its effects in various systems.
将来の方向性
There are several potential future directions for the study of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential applications in the treatment of metabolic diseases such as obesity and diabetes. Further studies are needed to fully understand its effects on glucose metabolism and insulin sensitivity. Another area of interest is its potential applications in the field of sports and athletics. Further studies are needed to fully understand its effects on muscle growth and endurance, as well as its potential for abuse as a performance-enhancing drug. Additionally, there is potential for the development of more selective and potent PPARδ agonists based on the structure of this compound.
合成法
The synthesis of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-amino-4-bromobenzoic acid with acetic anhydride to form 2-acetamido-4-bromobenzoic acid. This intermediate is then reacted with 3-pyridinecarboxylic acid and thionyl chloride to form 2-acetamido-4-bromo-3-pyridinecarboxylic acid. Finally, this intermediate is reacted with ammonia to form this compound.
科学的研究の応用
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the field of sports and athletics, this compound has been studied for its ability to improve endurance and stimulate muscle growth. In the field of medicine, it has been studied for its potential applications in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAVDQOFPKKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)



![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)




![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)

